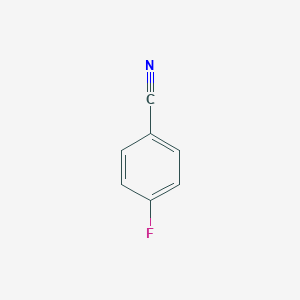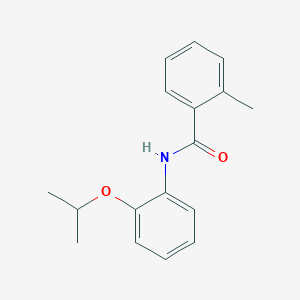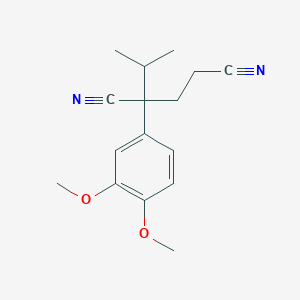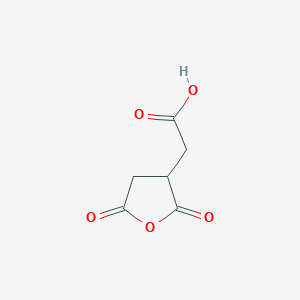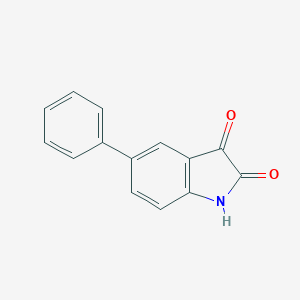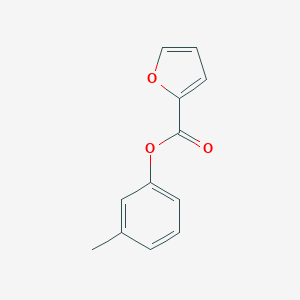![molecular formula C10H17NO2 B182509 N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide CAS No. 199395-85-2](/img/structure/B182509.png)
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide
描述
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in regulating blood pressure, angiogenesis, and inflammation.
作用机制
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a selective inhibitor of 20-HETE synthase, which is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and angiogenic factor. By inhibiting the synthesis of 20-HETE, this compound reduces vasoconstriction and angiogenesis, leading to a reduction in blood pressure and tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models of hypertension, this compound reduces blood pressure by inhibiting the synthesis of 20-HETE. Additionally, this compound has been shown to inhibit angiogenesis and tumor growth by reducing the production of 20-HETE. The compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme. Additionally, the synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields with high purity. One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the research of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide. One direction is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, the potential therapeutic applications of this compound in various diseases, including hypertension, cancer, and inflammation, warrant further investigation. The development of novel drug delivery systems for this compound could also improve its efficacy and reduce its limitations in lab experiments. Finally, the investigation of the long-term effects of this compound on various physiological systems could provide valuable insights into its safety and efficacy as a therapeutic agent.
科学研究应用
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. The inhibition of 20-HETE synthase by this compound has been shown to reduce blood pressure in animal models of hypertension. Additionally, this compound has been shown to inhibit angiogenesis and tumor growth in various cancer models. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
属性
CAS 编号 |
199395-85-2 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpropanamide |
InChI |
InChI=1S/C10H17NO2/c1-7(2)10(13)11-9-4-3-8(5-9)6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,11,13) |
InChI 键 |
VESDMJYTNQGIHQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CC(C=C1)CO |
规范 SMILES |
CC(C)C(=O)NC1CC(C=C1)CO |
同义词 |
Propanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-2-methyl- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



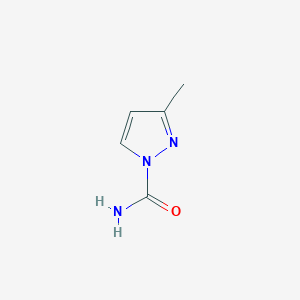
![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
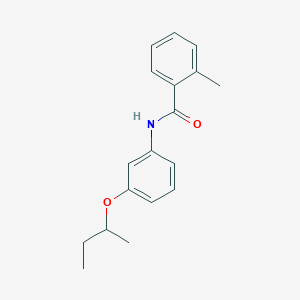
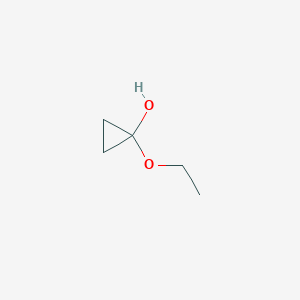

![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
